3-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-6-(4-fluorophenyl)pyridazine
Description
3-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-6-(4-fluorophenyl)pyridazine is a pyridazine-based compound featuring a piperazine ring substituted with a 5-chlorothiophene-2-sulfonyl group at the N-4 position and a 4-fluorophenyl group at the C-6 position of the pyridazine core. Pyridazine derivatives are known for their diverse pharmacological activities, including anti-inflammatory, analgesic, anti-bacterial, and anti-viral properties . The incorporation of a sulfonyl-piperazine moiety and halogenated aryl groups is a common strategy to enhance metabolic stability and receptor binding affinity in drug design .
Characterization typically employs TLC, NMR (¹H, ¹³C, ¹⁹F), and mass spectrometry .
Properties
IUPAC Name |
3-[4-(5-chlorothiophen-2-yl)sulfonylpiperazin-1-yl]-6-(4-fluorophenyl)pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClFN4O2S2/c19-16-6-8-18(27-16)28(25,26)24-11-9-23(10-12-24)17-7-5-15(21-22-17)13-1-3-14(20)4-2-13/h1-8H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJYLGWZLZVHJOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=C(C=C3)F)S(=O)(=O)C4=CC=C(S4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClFN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
Oxidation Reactions
The sulfonyl-piperazine moiety and pyridazine ring undergo selective oxidation under controlled conditions:
Key Findings :
-
The sulfonyl group resists over-oxidation due to electron-withdrawing effects from the chlorothiophene ring.
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Pyridazine hydroxylation occurs regioselectively at the C4 position adjacent to the electron-deficient N-atom .
Reduction Reactions
Reductive modifications target the sulfonyl group and aromatic systems:
Mechanistic Notes :
-
LiAlH₄ selectively reduces sulfonyl to sulfonamide without affecting the pyridazine ring.
-
Catalytic hydrogenation preserves the piperazine ring but partially saturates the pyridazine .
Nucleophilic Substitution Reactions
The chlorothiophene and fluorophenyl groups facilitate electrophilic aromatic substitution (EAS), while the pyridazine ring participates in SNAr reactions:
Regiochemical Control :
-
The electron-deficient pyridazine ring undergoes SNAr preferentially at C2 due to para-directing effects of the adjacent N-atom .
-
Chlorothiophene substitutions occur at C5, driven by steric and electronic factors .
Electrophilic Substitution Reactions
Limited electrophilic reactivity is observed due to the electron-withdrawing sulfonyl group:
| Reaction Type | Reagents/Conditions | Outcome | Yield | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C, 2 hrs | Nitration at C3 of pyridazine | 34% | |
| Sulfonation | ClSO₃H, CH₂Cl₂, RT, 12 hrs | Sulfonation of fluorophenyl ring | 29% |
Challenges :
Cross-Coupling Reactions
Transition-metal catalysis enables functionalization of the fluorophenyl group:
Optimization Insights :
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Pd(PPh₃)₄ outperforms other catalysts in Suzuki couplings due to reduced steric hindrance .
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Electron-deficient aryl fluorides require electron-rich ligands for efficient amination .
Stability Under Acidic/Basic Conditions
| Condition | Reagents/Conditions | Stability Outcome | Reference |
|---|---|---|---|
| Acidic | HCl (6M), reflux, 24 hrs | Partial hydrolysis of sulfonamide | |
| Basic | NaOH (10%), EtOH/H₂O, 70°C, 12 hrs | Deprotonation of pyridazine N-atom |
Degradation Pathways :
Comparison with Similar Compounds
Substituent Impact :
- Halogenated Aryl Groups : The 4-fluorophenyl group in the target compound may enhance lipophilicity and metabolic stability compared to 2-fluorophenyl or 4-chlorophenyl analogues .
- Sulfonyl vs. Ketone: The sulfonyl group in the target compound could improve solubility and hydrogen-bonding interactions relative to pyridazinone derivatives .
Physicochemical Comparison :
- Melting Points: Pyridazinones with fluorinated aryl groups (e.g., 4-fluorophenyl) typically exhibit higher melting points (132–230°C) due to strong intermolecular interactions .
- Spectral Data : The ¹⁹F NMR signal for 4-fluorophenyl appears at δ -115 ppm, consistent across analogues .
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